molecular formula C20H16ClF3N6O B2555447 N-[2-({7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}amino)ethyl]acetamide CAS No. 899949-55-4

N-[2-({7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}amino)ethyl]acetamide

Cat. No.: B2555447
CAS No.: 899949-55-4
M. Wt: 448.83
InChI Key: VQYYHCPJYMPKNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-({7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}amino)ethyl]acetamide is a complex organic compound that features a triazoloquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}amino)ethyl]acetamide typically involves multiple stepsThe final step involves the acylation of the aminoethyl side chain with acetic anhydride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require specialized equipment to handle the reagents and intermediates safely.

Chemical Reactions Analysis

Types of Reactions

N-[2-({7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}amino)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various quinazoline and amine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

N-[2-({7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}amino)ethyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-({7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}amino)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances its binding affinity and selectivity, while the chloro group contributes to its overall stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-({7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}amino)ethyl]acetamide is unique due to its combination of a triazoloquinazoline core with chloro and trifluoromethyl substituents. This unique structure imparts specific properties, such as high binding affinity and stability, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

N-[2-[[7-chloro-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClF3N6O/c1-11(31)25-7-8-26-18-15-10-14(21)5-6-16(15)30-19(27-18)17(28-29-30)12-3-2-4-13(9-12)20(22,23)24/h2-6,9-10H,7-8H2,1H3,(H,25,31)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQYYHCPJYMPKNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC1=NC2=C(N=NN2C3=C1C=C(C=C3)Cl)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClF3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.